3-Bromo-5-fluorobenzoic acid
Overview
Description
3-Bromo-5-fluorobenzoic acid: is a halogenated benzoic acid derivative with the molecular formula C7H4BrFO2 . It is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is characterized by the presence of both bromine and fluorine atoms on the benzene ring, which imparts unique chemical properties.
Scientific Research Applications
Chemistry: 3-Bromo-5-fluorobenzoic acid is widely used as an intermediate in the synthesis of complex organic molecules. It is utilized in the construction of supramolecular networks and coordination polymers .
Biology and Medicine: In the field of medicine, it serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications. Its derivatives are studied for their biological activities and pharmacological properties .
Industry: The compound is used in the production of agrochemicals and dyestuffs . It is also employed in the development of advanced materials with specific chemical and physical properties .
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-5-fluorobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound has a logP value of 1.54, indicating moderate lipophilicity, which can influence absorption and distribution .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature in a cool and dark place . It is also insoluble in water , which can affect its behavior in aqueous environments. The compound is predicted to have a low skin permeation coefficient , which can affect its behavior in topical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method starts with m-fluorobenzotrifluoride , which undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to yield the target product . Another method involves the use of 3-fluoro-5-methylphenyl boronic acid , which is oxidized to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination reactions under controlled conditions. The process includes the use of oxidizing agents and solvents to facilitate the reactions and ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex molecular architectures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as amines and alcohols.
Oxidation Reactions: like potassium permanganate or chromium trioxide are used.
Reduction Reactions: such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted benzoic acids, cyclized compounds, and other halogenated derivatives .
Comparison with Similar Compounds
- 3-Bromo-4-fluorobenzoic acid
- 3-Fluoro-5-bromobenzoic acid
- 5-Bromo-3-fluorobenzoic acid
- 3-Bromo-5-iodobenzoic acid
Comparison: Compared to similar compounds, 3-Bromo-5-fluorobenzoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, making it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
3-bromo-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSLJMGWUPAQGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378388 | |
Record name | 3-Bromo-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176548-70-2 | |
Record name | 3-Bromo-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-fluorobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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